(2S)-2-(Fluoro(phenyl)methyl)piperazine
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Overview
Description
(2S)-2-(Fluoro(phenyl)methyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Fluoro(phenyl)methyl)piperazine typically involves the reaction of (S)-2-chloromethylpiperazine with a fluorobenzene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Fluoro(phenyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-(Fluoro(phenyl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Chloro(phenyl)methyl)piperazine
- (2S)-2-(Bromo(phenyl)methyl)piperazine
- (2S)-2-(Iodo(phenyl)methyl)piperazine
Uniqueness
(2S)-2-(Fluoro(phenyl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m0/s1 |
InChI Key |
MZIYCVZMTTZAFJ-VUWPPUDQSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C(C2=CC=CC=C2)F |
Canonical SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
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